molecular formula C15H12ClFN2O2 B12039468 2-(2-Chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide CAS No. 400753-01-7

2-(2-Chlorophenoxy)-N'-(4-fluorobenzylidene)acetohydrazide

Cat. No.: B12039468
CAS No.: 400753-01-7
M. Wt: 306.72 g/mol
InChI Key: XYFWMJNYYTYESR-GIJQJNRQSA-N
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Description

2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a fluorobenzylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid hydrazide with 4-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy or fluorobenzylidene groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides with different functional groups.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the fluorobenzylidene group.

    N’-(4-Fluorobenzylidene)acetohydrazide: Lacks the chlorophenoxy group.

    2-(2-Chlorophenoxy)-N’-(4-chlorobenzylidene)acetohydrazide: Contains a chlorobenzylidene group instead of a fluorobenzylidene group.

Uniqueness

2-(2-Chlorophenoxy)-N’-(4-fluorobenzylidene)acetohydrazide is unique due to the presence of both chlorophenoxy and fluorobenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

400753-01-7

Molecular Formula

C15H12ClFN2O2

Molecular Weight

306.72 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClFN2O2/c16-13-3-1-2-4-14(13)21-10-15(20)19-18-9-11-5-7-12(17)8-6-11/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

XYFWMJNYYTYESR-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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